molecular formula C17H19N3O2 B11118111 N'-[(E)-(2-Hydroxy-4-methylphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide

N'-[(E)-(2-Hydroxy-4-methylphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide

Cat. No.: B11118111
M. Wt: 297.35 g/mol
InChI Key: FMAVRARRUXNIPW-VXLYETTFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-(2-Hydroxy-4-methylphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide is a complex organic compound with a molecular formula of C16H18N2O2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-Hydroxy-4-methylphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide typically involves the condensation reaction between 2-hydroxy-4-methylbenzaldehyde and 2-(4-methylphenyl)hydrazinecarboxamide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions for several hours. The product is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques such as column chromatography may be employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-Hydroxy-4-methylphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N’-[(E)-(2-Hydroxy-4-methylphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Studied for its potential use in drug development, particularly in the treatment of cancer and infectious diseases.

    Industry: Used in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-Hydroxy-4-methylphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit the activity of certain enzymes. Additionally, its antioxidant properties allow it to scavenge free radicals, thereby protecting cells from oxidative damage.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2-Hydroxy-3-methoxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide
  • N’-[(E)-(4-Hydroxy-3-methoxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide
  • N’-[(E)-(4-Methoxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide

Uniqueness

N’-[(E)-(2-Hydroxy-4-methylphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and its potential antioxidant activity make it a valuable compound for various applications.

Properties

Molecular Formula

C17H19N3O2

Molecular Weight

297.35 g/mol

IUPAC Name

N-[(E)-(2-hydroxy-4-methylphenyl)methylideneamino]-2-(4-methylanilino)acetamide

InChI

InChI=1S/C17H19N3O2/c1-12-4-7-15(8-5-12)18-11-17(22)20-19-10-14-6-3-13(2)9-16(14)21/h3-10,18,21H,11H2,1-2H3,(H,20,22)/b19-10+

InChI Key

FMAVRARRUXNIPW-VXLYETTFSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NCC(=O)N/N=C/C2=C(C=C(C=C2)C)O

Canonical SMILES

CC1=CC=C(C=C1)NCC(=O)NN=CC2=C(C=C(C=C2)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.